molecular formula C17H22ClNO5 B558624 benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate CAS No. 172702-58-8

benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

Cat. No. B558624
M. Wt: 355.8 g/mol
InChI Key: BKSBJYSNALKVEA-ZDUSSCGKSA-N
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Description

Benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate, commonly known as benzyl chloroformate, is a chemical compound used as a reagent in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive, making it a useful reagent in various chemical processes. Benzyl chloroformate is an important intermediate in the synthesis of various pharmaceuticals, such as antibiotics, and is used in the preparation of other compounds, such as esters, amides, and amines.

Scientific Research Applications

Synthetic Applications in Organic Chemistry

Benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate is a compound that finds utility in various synthetic organic chemistry applications. For example, it can be involved in the Friedel–Crafts alkylation reactions, where it may serve as a precursor or intermediate for the synthesis of complex organic molecules. Alkylation of benzene with related compounds, such as 1,2-dibromo-3-chloro-2-methylpropane, has been studied to produce various phenylated products under the influence of Lewis and Brønsted acid catalysts, demonstrating the versatility of similar compounds in synthetic pathways (Albar, Khalaf, & Bahaffi, 1997).

Catalysis and Reaction Mechanisms

In catalysis, compounds with similar structural features to benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate have been utilized in iron-catalyzed benzylation reactions of 1,3-dicarbonyl compounds. Such reactions proceed under mild conditions and highlight the potential of using metal catalysis for the efficient synthesis of benzylated products, which could be analogous to reactions involving benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate (Kischel, Mertins, Michalik, Zapf, & Beller, 2007).

Advanced Organic Synthesis and Drug Precursors

The compound can also be pivotal in the synthesis of advanced organic molecules and potential drug precursors. For instance, methodologies have been developed for transforming related penicillin derivatives into cephalosporin compounds, showcasing the role of similar complex esters in the development of antibiotics (Ananda & Stoodley, 1988). This indicates the potential for benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate to be used in similar synthetic routes for the development of therapeutically relevant compounds.

properties

IUPAC Name

benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBJYSNALKVEA-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427295
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate

CAS RN

172702-58-8
Record name Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-5-chloro-4-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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